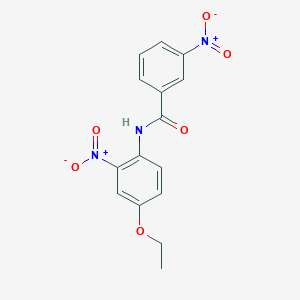

N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6/c1-2-24-12-6-7-13(14(9-12)18(22)23)16-15(19)10-4-3-5-11(8-10)17(20)21/h3-9H,2H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCGZBFCSVJJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide typically involves the nitration of aniline derivatives followed by acylation. One common method is the nitration of 4-ethoxyaniline to produce 4-ethoxy-2-nitroaniline, which is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Sodium ethoxide, ethanol as solvent.

Major Products Formed

Reduction: N-(4-ethoxy-2-aminophenyl)-3-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify proteins, thereby altering their function. This compound may also act as an inhibitor of specific enzymes by binding to their active sites.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural differences and similarities between N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide and analogous compounds:

*Calculated based on molecular formulas where explicit data is unavailable.

Key Observations:

- Electron Effects : The ethoxy group in the target compound distinguishes it from halogenated analogs (e.g., 4-fluoro or 4-bromo in ), which are purely electron-withdrawing. This could enhance solubility compared to halogenated derivatives but reduce electrophilic reactivity.

- Dual Nitro Groups : The dual nitro groups in the target compound and 4-Nitro-N-(3-nitrophenyl)benzamide create a highly electron-deficient aromatic system, which may influence stability under reducing conditions or in acidic environments.

Physicochemical and Stability Profiles

- Solubility : The ethoxy group in the target compound likely improves aqueous solubility compared to purely halogenated analogs (e.g., 4-bromo in ). However, this may be offset by the hydrophobic benzamide core.

- Stability: Nitroaromatic compounds are prone to degradation under light, oxidative, or hydrolytic conditions. Forced degradation studies on BNB () revealed sensitivity to acid/base hydrolysis, suggesting similar vulnerabilities for the target compound. Formulation strategies, such as encapsulation in lipid nanoparticles (as used for BNB), may be necessary to enhance stability.

Biological Activity

N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, mechanisms of action, and various biological effects of this compound, supported by data tables and relevant studies.

Chemical Structure and Synthesis

The chemical structure of this compound includes two nitro groups and an ethoxy substituent, which contribute to its biological activity. The synthesis typically involves multi-step reactions that allow for the introduction of the nitro and ethoxy groups onto the benzamide framework.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The nitro groups can undergo reduction to form reactive intermediates that covalently modify proteins, altering their function. This mechanism is crucial for its potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties, likely due to their ability to disrupt cellular processes in pathogens .

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity. It has been evaluated for its effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The mechanism involves targeting specific pathways critical for tumor growth.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties against a range of bacterial strains. Its efficacy can be linked to the presence of nitro groups, which enhance its interaction with microbial enzymes .

Table 1: Biological Activity Overview

Case Studies

- Anticancer Study : A study involving several derivatives of benzamide highlighted that this compound showed a significant reduction in viability among breast cancer cells, suggesting its potential as a therapeutic agent.

- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, indicating its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via coupling reactions between substituted anilines and nitrobenzoyl chlorides. For example, similar nitrobenzamides are prepared by reacting 4-substituted anilines with 3-nitrobenzoyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Low yields (e.g., 23% in ) may arise from competing side reactions or poor solubility. Optimizing reaction parameters (e.g., solvent polarity, stoichiometry) and employing column chromatography with gradients of petroleum ether/ethyl acetate can enhance purity and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons and nitro/ethoxy groups. For instance, nitro substituents deshield adjacent protons, producing distinct splitting patterns (e.g., δ 8.2–8.8 ppm for nitroaromatic protons) .

- ESI-MS : Confirm molecular weight via [M−H]− peaks. Isotopic patterns (e.g., bromine in ) validate halogenated analogs .

- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What safety protocols are recommended for handling nitroaromatic compounds like this benzamide?

- Methodological Answer : Nitro groups are redox-active and may pose explosion risks under extreme conditions. Use flame-resistant labware, avoid high-temperature reflux in polar aprotic solvents, and store in inert atmospheres. Waste should be segregated and treated with reducing agents (e.g., Fe/HCl) to neutralize nitro groups before disposal .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal structure of this compound inform its solid-state properties?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals intermolecular N–H···O and C–H···O hydrogen bonds, which stabilize the lattice. Hirshfeld surface analysis () quantifies contact contributions (e.g., H···O vs. H···H interactions) and correlates them with thermal stability or solubility. For example, strong N–H···O bonds in reduce solubility in nonpolar solvents.

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites (e.g., nitro groups as electron-deficient regions), guiding derivatization strategies .

Q. How does the electronic nature of substituents (e.g., ethoxy vs. nitro groups) influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : Comparative SAR studies on analogs (e.g., ) show that electron-withdrawing nitro groups enhance binding to targets like kinases or proteases, while ethoxy groups improve lipophilicity (logP). Bioassays (e.g., enzyme inhibition) paired with Hammett σ constants quantify substituent effects .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.